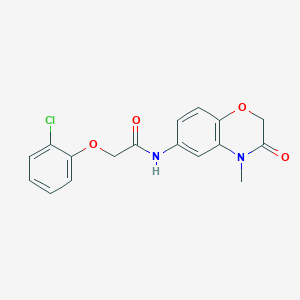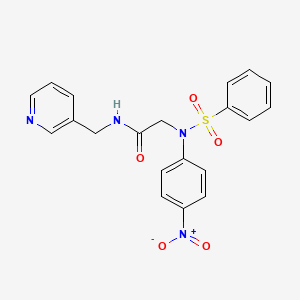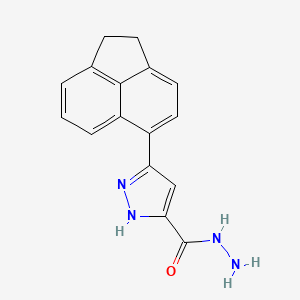![molecular formula C31H48O4 B5155016 bis(4-propylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5155016.png)
bis(4-propylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-propylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPO-27 and has been extensively studied for its unique properties and mechanism of action.
科学研究应用
BPO-27 has been studied extensively for its potential applications in various fields, including gas separation, catalysis, and drug delivery. In gas separation, BPO-27 has shown high selectivity for the separation of carbon dioxide from other gases, making it a promising material for carbon capture technologies. In catalysis, BPO-27 has been shown to exhibit high activity and selectivity in various reactions, including the conversion of biomass to value-added chemicals. In drug delivery, BPO-27 has been studied for its potential to deliver drugs to specific targets in the body, due to its unique structure and properties.
作用机制
The mechanism of action of BPO-27 is not fully understood, but it is believed to involve the interaction of the spirocyclic core with the target molecule. This interaction may result in the stabilization of the target molecule, leading to its selective separation or conversion. The unique structure of BPO-27 also allows for the tuning of its properties, making it a versatile material for various applications.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of BPO-27, as it is primarily studied for its material properties. However, studies have shown that BPO-27 is non-toxic and biocompatible, making it a promising material for biomedical applications.
实验室实验的优点和局限性
One of the main advantages of using BPO-27 in lab experiments is its high selectivity and activity, which can lead to efficient and effective reactions. BPO-27 is also stable under a wide range of conditions, making it a versatile material for various applications. However, the synthesis of BPO-27 can be challenging and requires specialized equipment and expertise. Additionally, the high cost of synthesis may limit its use in large-scale applications.
未来方向
There are many potential future directions for the study of BPO-27, including the development of new synthesis methods, the optimization of its properties for specific applications, and the exploration of its potential in new fields. Some possible future directions include:
1. The development of new synthesis methods to improve the yield and purity of BPO-27.
2. The optimization of BPO-27 properties for specific applications, such as the tuning of its selectivity for gas separation.
3. The exploration of BPO-27's potential in new fields, such as energy storage and conversion.
4. The study of BPO-27's interactions with biological systems, to better understand its potential for drug delivery and biomedical applications.
5. The development of new materials based on the structure and properties of BPO-27, to expand its potential applications.
Conclusion:
Bis(4-propylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate, or BPO-27, is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BPO-27 have been discussed in this paper. BPO-27's unique structure and properties make it a promising material for various applications, and further research is needed to fully understand its potential.
合成方法
The synthesis of BPO-27 involves the reaction of bicyclo[2.2.2]oct-7-ene-2,3-dicarboxylic acid anhydride with 4-propylphenol in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into BPO-27 through a spirocyclization reaction. This synthesis method has been optimized to produce high yields of pure BPO-27.
属性
IUPAC Name |
bis(4-propyl-1-bicyclo[2.2.2]octanyl) spiro[3.3]heptane-2,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O4/c1-3-5-27-7-13-30(14-8-27,15-9-27)34-25(32)23-19-29(20-23)21-24(22-29)26(33)35-31-16-10-28(6-4-2,11-17-31)12-18-31/h23-24H,3-22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCDBMUMTCNIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CCC(CC1)(CC2)OC(=O)C3CC4(C3)CC(C4)C(=O)OC56CCC(CC5)(CC6)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-propyl-1-bicyclo[2.2.2]octanyl) spiro[3.3]heptane-2,6-dicarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-5-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5154934.png)

![N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5154956.png)

![ethyl 7-bromo-4,10-bis(4-methoxyphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5154969.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5154976.png)
![2-(4-fluorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5154977.png)

![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B5155013.png)
![N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide](/img/structure/B5155018.png)
![1-benzyl-5-({1-[3-(3-methylphenoxy)propyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155034.png)
![methyl 3-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5155041.png)
![3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5155042.png)
